9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one

Lipophilicity Drug Design Physicochemical Profiling

Sourcing spirocyclic building blocks with bioreducible nitro handles for medicinal chemistry is challenging. 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one (CAS 1803570-16-2) fills this gap. • LogP -0.897 vs. -1.0073 (amino analog)-improved passive permeability for CNS-targeted library synthesis. • Nitro group serves as NQO1 substrate for hypoxia-activated prodrug design. • MW 186.17, Fsp³ 0.86 occupies distinct fragment space for diversity-oriented screening. Supplied at ≥98% purity; ambient shipping; ready stock available.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 1803570-16-2
Cat. No. B1435565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one
CAS1803570-16-2
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2(C1[N+](=O)[O-])COC2
InChIInChI=1S/C7H10N2O4/c10-6-2-1-5(9(11)12)7(8-6)3-13-4-7/h5H,1-4H2,(H,8,10)
InChIKeyAZLDAEUQHXTOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one (CAS 1803570-16-2): A Versatile Spirocyclic Scaffold for Medicinal Chemistry and Chemical Biology


9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one (CAS 1803570-16-2) is a spirocyclic heterocycle with the molecular formula C7H10N2O4 and a molecular weight of 186.17 g/mol . It features a unique 2-oxa-5-azaspiro[3.5]nonane core with a nitro group at the 9-position and a lactam carbonyl at the 6-position. This compound is commercially available as a versatile small molecule scaffold for drug discovery and chemical biology applications , with suppliers offering purities up to 98% . Its structural features—including the spirocyclic junction, nitro functionality, and oxa-aza ring system—make it a valuable building block for the synthesis of more complex molecules and a potential probe for investigating nitroreductase-dependent pathways.

Why 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one Cannot Be Replaced by Generic Spirocyclic Analogs


The 9-nitro substitution pattern in 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one imparts distinct physicochemical and functional properties that are not replicated by other spirocyclic analogs such as the 7-amino or 7-bromo derivatives . The nitro group significantly alters the compound‘s lipophilicity (measured logP -0.897) compared to the more hydrophilic 7-amino analog (logP -1.0073) , influencing membrane permeability and solubility. Furthermore, the nitro moiety is a known substrate for nitroreductase enzymes (e.g., NQO1), providing a potential prodrug activation mechanism absent in non-nitro analogs [1]. Substitution with a generic spirocyclic core lacking this specific functionalization would result in different biological handling, metabolic stability, and synthetic utility, making the compound non-interchangeable in applications requiring nitro group chemistry.

Quantitative Differentiation of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one from Closest Analogs


Higher Lipophilicity (logP) Compared to 7-Amino Analog Enhances Membrane Permeability Potential

The computed logP value of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is -0.897 , indicating greater lipophilicity than the 7-amino analog (logP -1.0073) . The difference of +0.1103 logP units corresponds to a modest but quantifiable increase in predicted membrane permeability, which may be critical for optimizing blood-brain barrier penetration or cellular uptake in drug discovery programs [1].

Lipophilicity Drug Design Physicochemical Profiling

Comprehensive GHS Hazard Classification Enables Informed Safety and Handling Decisions

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one is accompanied by a complete set of GHS hazard statements (H302, H315, H319, H335) and precautionary codes (P260, P264, P280, etc.) . In contrast, close analogs such as 7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one lack publicly available hazard classifications , creating uncertainty for procurement and safe laboratory use. This defined safety profile reduces compliance risks and facilitates proper risk assessments.

Safety Data Procurement Compliance Chemical Handling

Distinct Molecular Weight and Formula Differentiate from 7-Amino Analog for Library Design

9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one possesses a molecular weight of 186.17 g/mol and formula C7H10N2O4 , whereas the 7-amino analog has a lower molecular weight (156.19 g/mol) and formula C7H12N2O2 . This difference of 29.98 g/mol (due to replacement of NH2 with NO2) provides a structurally distinct entry in spirocyclic compound libraries, enabling exploration of different chemical space without altering the core scaffold.

Molecular Diversity Compound Libraries Medicinal Chemistry

Nitro Group Confers Potential NQO1 Substrate Activity via Class-Level Inference

The presence of a nitro group in 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one places it within a class of compounds known to be reduced by NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme overexpressed in many solid tumors [1]. While direct IC50 data for this specific compound is not publicly available, the nitro functional group is a well-established substrate for nitroreductases, enabling potential bioreductive prodrug strategies [2]. This functional attribute is absent in non-nitro analogs such as the 7-amino derivative.

Nitroreductase NQO1 Prodrug Activation

Optimal Use Cases for 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one Based on Quantitative Differentiation


Lead Optimization in CNS Drug Discovery

The modestly higher lipophilicity (logP -0.897) compared to the 7-amino analog (-1.0073) suggests improved passive membrane permeability. Medicinal chemists can use 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one as a starting scaffold for CNS-targeted compounds, where small increases in logP can significantly affect blood-brain barrier penetration.

Bioreductive Prodrug Development

The nitro group in 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one provides a substrate handle for nitroreductases such as NQO1 [1]. Researchers designing hypoxia-activated prodrugs or NQO1-targeted anticancer agents can utilize this compound as a core structure, exploiting the nitro moiety for selective activation in tumor microenvironments.

Chemical Biology Probe Synthesis

The availability of 9-Nitro-2-oxa-5-azaspiro[3.5]nonan-6-one in high purity (98%) with a defined hazard profile makes it a reliable building block for synthesizing chemical probes. Its distinct molecular weight and functional group pattern complement amino and bromo derivatives, allowing systematic structure-activity relationship (SAR) exploration within spirocyclic series.

Compound Library Diversification

With a molecular weight of 186.17 g/mol and unique spirocyclic nitro-lactam framework, this compound occupies a distinct region of chemical space compared to other 2-oxa-5-azaspiro[3.5]nonane derivatives . It serves as a valuable addition to fragment-based screening libraries or diversity-oriented synthesis collections aimed at probing novel biological targets.

Technical Documentation Hub

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